5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Dopamine Receptor Pharmacology Receptor Binding Assay Aminotetralins

Researchers requiring selective presynaptic dopamine autoreceptor blockade without confounding postsynaptic antagonism or off-target effects on serotonin/norepinephrine can use (+)-AJ 76 hydrochloride, a (1S,2R)-cis-aminotetralin that preferentially blocks terminal DA autoreceptors (pKi hD3-rD2: 6.95-6.07). It elevates extracellular DA by 330% (vs. DOPAC 250%) while leaving 5-HT and NE turnover largely unaffected. Key Advantages: • Terminal-selective autoreceptor blockade - unlike (+)-UH 232 (somatodendritic-preferring), enabling isolation of axon terminal release mechanisms. • Unique DA-release fingerprint vs. haloperidol, with no catalepsy; suitable for ICSS and behavioral paradigms where classical neuroleptics confound motor endpoints. • Subchronic viability: no tolerance after 7-day oral dosing (300 µmol/kg). ≥98% purity, global shipping.

Molecular Formula C15H24ClNO
Molecular Weight 269.81 g/mol
Cat. No. B12849890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Molecular FormulaC15H24ClNO
Molecular Weight269.81 g/mol
Structural Identifiers
SMILESCCCNC1CCC2=C(C1C)C=CC=C2OC.Cl
InChIInChI=1S/C15H23NO.ClH/c1-4-10-16-14-9-8-13-12(11(14)2)6-5-7-15(13)17-3;/h5-7,11,14,16H,4,8-10H2,1-3H3;1H
InChIKeyKIRYNZFMOLYYQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AJ 76 Pharmacological Profile and Identity


The compound 5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, commonly known as (+)-AJ 76 hydrochloride (CAS 85378-82-1), is a stereochemically defined (1S,2R)-cis-aminotetralin derivative [1]. It acts as a preferential dopamine (DA) autoreceptor antagonist with quantifiable affinity for human dopamine D3, D4, D2S, D2L, and rat D2 receptors (pKi values of 6.95, 6.67, 6.37, 6.21, and 6.07, respectively) [2]. Unlike classical neuroleptics, (+)-AJ 76 produces mild behavioral stimulation via preferential blockade of presynaptic DA autoreceptors while displaying weak antagonism at postsynaptic DA receptors [3].

Reported preferential DA autoreceptor antagonist profile
Stereochemically defined (1S,2R)-cis-aminotetralin scaffold
Compatible with electrophysiology, microdialysis, and behavioral paradigms

Why Analogs Cannot Replace AJ 76


Simple substitution with even closely related aminotetralin analogs such as (+)-UH 232 (di-n-propylamino derivative) or haloperidol yields a fundamentally different pharmacological profile. Empirical data demonstrate that the N-propyl versus N,N-di-propyl substitution determines the balance between terminal and somatodendritic autoreceptor antagonism [1], while the (1S,2R) stereochemistry is essential for biological activity [2]. Furthermore, (+)-AJ 76 exhibits a unique DA-release-preferring neurochemical fingerprint (DA elevated 330% vs. DOPAC 250%) that is not reproduced by classical D2 antagonists (e.g., haloperidol elevates DA only 150–170%) [3]. The compound's minimal impact on serotonin (5-HT) and norepinephrine turnover, in contrast to many broader-spectrum DA ligands, represents a critical selectivity parameter for mechanistic studies [3].

N-propyl vs. N,N-dipropyl substitution: Yields reversed terminal versus somatodendritic autoreceptor preference; functional profile may shift significantly between analogs.
Stereochemistry: (1S,2R) configuration may be critical for target engagement; racemate or opposite enantiomer likely does not reproduce reported autoreceptor antagonist profile.
DA-release-preferring profile: Preferential DA elevation over DOPAC not reproduced by classical D2 antagonists; haloperidol primarily elevates DOPAC without equivalent DA release.

Quantitative Evidence Guide for AJ 76


D3 vs. D2 Receptor Binding Profile

The compound exhibits a moderate D3-preferring binding profile. At recombinant human receptors, (+)-AJ 76 has a Ki of 26 nM at hD3, compared to 3 nM for (+)-UH 232 and 2 nM for haloperidol [1]. Its D2/D3 selectivity ratio (Ki ratio, D2:D3) is ~6, closely matching that of (+)-UH 232 (~8), but contrasting sharply with haloperidol (0.2), which is D2-preferring [1]. pKi values across the full receptor panel are 6.95 (hD3), 6.67 (hD4), 6.37 (hD2S), 6.21 (hD2L), and 6.07 (rD2) [2].

hD3 Binding Profile
Head-to-head
Target
Ki hD3 26 nM
D2/D3 ratio ~6
Comparators
(+)-UH 232: Ki 3 nM, ratio 8
Haloperidol: Ki 2 nM, ratio 0.2
Intermediate D3 affinity with D3-over-D2 preference; distinct from high-affinity D3 ligand and D2-preferring neuroleptic
Recombinant human D3/D2 binding assays
Dopamine Receptor Pharmacology Receptor Binding Assay Aminotetralins

Striatal DA Release vs. Metabolism In Vivo

In rat dorsal striatum microdialysis studies, (+)-AJ 76 (4–14 mg/kg i.p.) elevated extracellular dopamine (DA) maximally to 330% of basal levels, while increasing the metabolite DOPAC to only 250% [1]. This contrasts sharply with the typical neuroleptic haloperidol (0.05–0.2 mg/kg i.p.), which increased DOPAC to 250–300% but DA only to 150–170%, indicating a preferential effect on DA metabolism rather than release [1]. The DA/DOPAC ratio shift is considered a neurochemical fingerprint unique to D3-autoreceptor-preferring antagonists [2].

DA Release vs. Metabolism
Head-to-head
Target
DA 330% basal
DOPAC 250% basal
Haloperidol
DA 150–170%
DOPAC 250–300%
Preferential enhancement of DA release over metabolism; distinct from metabolic-biased D2 antagonists
In vivo microdialysis, rat dorsal striatum
In Vivo Microdialysis Dopamine Release Striatum

Lack of Catalepsy in Intracranial Self-Stimulation

In the rat intracranial self-stimulation (ICSS) paradigm, (+)-AJ 76 dose-dependently increased the half-maximal response threshold (EC50) at 3.1–52.0 µM/kg s.c. without producing any apparent motor deficits such as muscular rigidity or catalepsy [1]. In contrast, haloperidol increased the EC50 at much lower doses (0.033–0.133 µM/kg s.c.) and is known to induce catalepsy and motor impairment [1]. This behavioral dissociation is consistent across multiple studies: (+)-AJ 76 fails to induce catalepsy even at doses that markedly elevate DA synthesis, whereas classical D2 antagonists consistently produce catalepsy [2].

ICSS & Catalepsy
Head-to-head
Target
EC50 increased 3.1–52 µM/kg s.c.
No catalepsy
Haloperidol
EC50 increased 0.033–0.133 µM/kg s.c.
Catalepsy present
Absence of catalepsy at behaviorally active doses, unlike classical neuroleptics
Rat ICSS paradigm, median forebrain bundle
Intracranial Self-Stimulation Catalepsy Motor Side Effects

Terminal vs. Somatodendritic Autoreceptor Selectivity

Electrophysiological recordings from substantia nigra pars compacta (SNPC) DA neurons revealed a reversed potency order for the two aminotetralin antagonists: (+)-AJ 76 is the most potent antagonist at nerve terminal autoreceptors, whereas (+)-UH 232 is the most potent antagonist at somatodendritic (cell body) autoreceptors [1]. Despite this regional selectivity, both compounds antagonize postsynaptic and somatodendritic sites with equal overall potencies, and their postsynaptic/presynaptic potency ratios are near unity (similar to haloperidol) [1]. This indicates that the stimulant properties arise from preferential antagonism of terminal autoreceptors rather than a global selectivity for autoreceptors over postsynaptic receptors [2].

Autoreceptor Subtype Selectivity
Head-to-head
Target
Most potent at terminal autoreceptors
(+)-UH 232
Most potent at somatodendritic autoreceptors
Reversed regional selectivity supports dissection of terminal vs. somatodendritic autoreceptor function
In vivo electrophysiology, rat SNPC DA neurons
Electrophysiology Dopamine Neuron Firing Autoreceptor Subtypes

DA-Selective Neurochemical Profile

In rats, (+)-AJ 76 produced a marked elevation in brain DA synthesis and turnover (measured via DOPA accumulation after decarboxylase inhibition) while exerting only slight effects on the synthesis and turnover of serotonin (5-HT) and noradrenaline [1]. This neurochemical selectivity contrasts with many other DA receptor ligands, including some atypical antipsychotics, which significantly affect 5-HT and/or noradrenergic systems. For example, GR 103,691, a high-affinity D3 antagonist, shows marked affinity for 5-HT1A receptors (Ki = 5.8 nM), whereas (+)-AJ 76 does not exhibit significant serotonergic binding [2].

DA-Selective Profile
Class-level
Target
Marked DA synthesis elevation; slight 5-HT/NE effects
GR 103,691
High 5-HT1A affinity (Ki 5.8 nM)
Minimal serotonergic/noradrenergic off-target binding; DA-selective research tool
Rat brain neurochemical analysis; class-level inference
Neurochemical Selectivity Monoamine Synthesis In Vivo Pharmacology

Tolerance and Tachyphylaxis Profile

Repeated once-daily oral administration of (+)-AJ 76 (300 µmol/kg p.o.) for 7 consecutive days did not produce tolerance to either locomotor stimulation or brain DOPAC elevation in rats [1]. However, a dose-dependent, short-lasting tachyphylaxis was observed following a single high dose (52 µmol/kg s.c.), an effect that was not seen at a lower dose (13 µmol/kg s.c.) [1]. This pattern—absence of tolerance upon chronic administration coupled with dose-dependent acute tachyphylaxis—differs from classical psychostimulants such as d-amphetamine, where tolerance to locomotor effects develops with repeated dosing [1].

Subchronic Tolerance
Reported
No tolerance to locomotor or DOPAC effects after 7-day once-daily dosing (300 µmol/kg p.o.)
Acute tachyphylaxis at high s.c. dose only
Absence of subchronic tolerance distinguishes from classical psychostimulants
Repeated dosing study, male rats
Repeated Dosing Tolerance Locomotor Activity

Research and Industrial Applications of AJ 76


Dissecting Terminal vs. Somatodendritic Autoreceptors

The compound's electrophysiologically demonstrated preference for terminal over somatodendritic autoreceptors [1], in direct contrast to (+)-UH 232, makes it an essential paired tool for experiments seeking to isolate the presynaptic regulation of DA release at the axon terminal level. Researchers can administer (+)-AJ 76 and (+)-UH 232 in parallel to distinguish receptor populations controlling DA neuron firing rate vs. terminal release probability.

DA Release Enhancement Without Metabolic Overload

The in vivo microdialysis evidence showing (+)-AJ 76 preferentially elevates extracellular DA (330%) over DOPAC (250%), unlike haloperidol (DA 150–170%, DOPAC 250–300%) [2], positions this compound as the ligand of choice for experiments requiring robust enhancement of DA release without a proportional increase in intraneuronal DA metabolism. This is especially relevant for studies of vesicular DA dynamics and Ca²⁺-dependent exocytosis.

Behavioral Studies Without Catalepsy Confounds

The ICSS data demonstrating that (+)-AJ 76 increases reward thresholds without catalepsy [3], even at doses that markedly stimulate locomotor activity and DA synthesis, supports its use in behavioral paradigms where classical neuroleptics such as haloperidol would introduce confounding motor deficits. This includes drug discrimination, conditioned place preference, and self-administration studies.

Subchronic Dosing Without Tolerance

The demonstrated lack of tolerance upon 7-day repeated oral administration (300 µmol/kg p.o.) for both locomotor and neurochemical endpoints [4] makes (+)-AJ 76 suitable for subchronic experimental designs, unlike tolerance-prone psychostimulants. This is particularly valuable for studies modeling prolonged DA autoreceptor modulation in neuropsychiatric disease contexts.

Application
Selection Property
Validation Focus
Terminal vs. somatodendritic autoreceptor dissection
Reported terminal-preferring antagonist profile
Electrophysiological autoreceptor subtype validation
DA exocytosis and vesicular dynamics studies
Reported DA-release-preferring over metabolism profile
Microdialysis DA/DOPAC ratio verification
Catalepsy-free behavioral studies
Reported absence of catalepsy at active doses
Catalepsy and motor function assessment
Subchronic DA autoreceptor modulation
Reported lack of tolerance upon 7-day dosing
Locomotor and neurochemical endpoint monitoring over time
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